molecular formula C16H11NO4 B13575875 1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid

1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B13575875
M. Wt: 281.26 g/mol
InChI Key: SRXXVPDYEVSZPE-UHFFFAOYSA-N
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Description

1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol. This reaction consistently yields the corresponding indole derivative in a 40-50% yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

1-benzyl-2,3-dioxoindole-5-carboxylic acid

InChI

InChI=1S/C16H11NO4/c18-14-12-8-11(16(20)21)6-7-13(12)17(15(14)19)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21)

InChI Key

SRXXVPDYEVSZPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)C(=O)C2=O

Origin of Product

United States

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